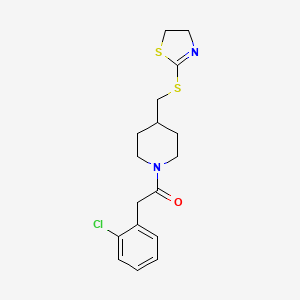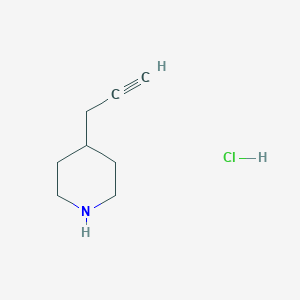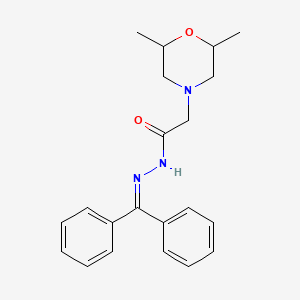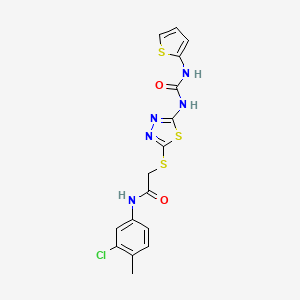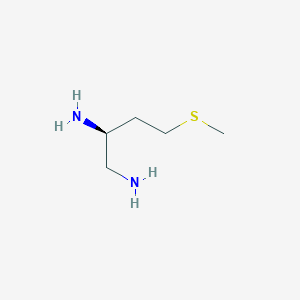
2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities. For instance, certain derivatives have been found to inhibit gastric H+/K(+)-ATPase, which is a target for treating acid-related gastrointestinal disorders .
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve multiple steps, starting from various substrates. For example, using 2-chloronicotinic acid as a starting material, a key intermediate of the herbicide nicosulfuron, which is 2-aminosulfonyl-N,N-dimethylnicotinamide, was synthesized through sulfhydrylation by thiourea . This indicates that the synthesis of complex nicotinamide derivatives can be achieved through a series of chemical transformations, potentially including sulfhydrylation, amidation, and other functional group modifications.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For instance, the introduction of substituents on the amide nitrogen, as seen in 2-hydroxy-N-alkyl-N-phenyl-nicotinamides, leads to a peptoid-like structure that can affect crystal packing and polymorphism . The specific arrangement of atoms and functional groups in these molecules can lead to different tautomeric forms, such as the keto form, which was observed in the synthesized compounds .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their structure and the conditions they are subjected to. For example, the formation of certain isothiazolone dioxides from phenylmethanesulfamide and dimethyl oxalate involves a two-stage process with the formation of an intermediate followed by cyclization . This suggests that nicotinamide derivatives can participate in complex reaction pathways, leading to diverse chemical structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, polymorphism, and solvatomorphism, are crucial for their biological function and application. For example, the solubility of triorganotin cations, which can be related to nicotinamide derivatives, in water and other polar solvents versus apolar solvents can be significantly different . Additionally, the presence of polymorphism and solvatomorphism in compounds like 2-hydroxy-N-alkyl-N-phenyl-nicotinamides indicates that these molecules can exist in multiple solid forms, which can have implications for their stability, solubility, and bioavailability .
Scientific Research Applications
Erythroid Differentiation Induction
2,4-Dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide and related compounds show promising activity in inducing differentiation of murine erythroleukemia cells in culture. These compounds, including nicotinamide analogues, have been found effective in increasing hemoglobin content and globin mRNA levels in these cells, indicating their potential use in studying and treating blood cell disorders (Terada, Fujiki, Marks, & Sugimura, 1979).
DNA Repair Stimulation
Nicotinamide, a related compound, has been observed to stimulate DNA repair in human lymphocytes exposed to DNA-damaging agents. This highlights its potential role in understanding and enhancing cellular repair mechanisms (Berger & Sikorski, 1980).
Antiprotozoal Activity
Compounds related to 2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide have shown significant antiprotozoal activity. This suggests their potential application in developing treatments for diseases caused by protozoan parasites (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Enzymatic Activity Studies
Research indicates that nicotinamide and its derivatives can be used to study enzymatic activities, such as their role in inhibiting or altering drug metabolism by liver microsomes. This is crucial for understanding drug interactions and metabolic pathways (Sasame & Gillette, 1970).
Gastric H+/K(+)-ATPase Inhibition
Nicotinamide derivatives, including 2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide, have been studied for their inhibitory effect on gastric H+/K(+)-ATPase. This suggests their potential in treating acid-related gastrointestinal disorders (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997).
Safety and Hazards
While specific safety and hazard information for “2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide” is not available, “2,4-Dihydroxy-5,6-dimethylpyrimidine” is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
4-hydroxy-5,6-dimethyl-N-(4-methylsulfonylphenyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-8-9(2)16-14(19)12(13(8)18)15(20)17-10-4-6-11(7-5-10)23(3,21)22/h4-7H,1-3H3,(H,17,20)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXGKVMLUWQLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B3011778.png)

![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)
![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)
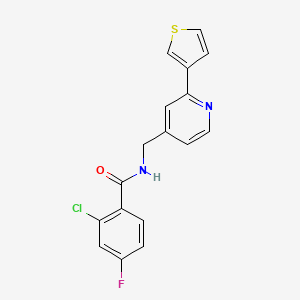

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)
